1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol
Description
1-Ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole core substituted with an ethyl group at position 1, a piperidine sulfonyl group at position 5, and a thiol (-SH) moiety at position 2. Its molecular formula is C₁₄H₁₈N₃O₂S₂, with a molecular weight of 340.44 g/mol. The benzodiazole scaffold is notable for its versatility in medicinal chemistry, often serving as a pharmacophore in drug discovery due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
3-ethyl-6-piperidin-1-ylsulfonyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-2-17-13-7-6-11(10-12(13)15-14(17)20)21(18,19)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLOBISURNTJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol is a compound that belongs to the class of benzodiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H19N3O2S
- Molecular Weight : 325.45 g/mol
- CAS Number : 744242-76-0
Biological Activity Overview
Benzodiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including:
- Antimicrobial Activity : Several studies have reported that benzodiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 1-ethyl-5-(piperidine-1-sulfonyl)-1H-benzodiazole have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that benzodiazole derivatives can inhibit tumor cell growth. For example, a study on related compounds demonstrated their ability to induce apoptosis in cancer cells by targeting tubulin polymerization .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazole derivatives is often influenced by their structural components. The presence of the piperidine sulfonyl group in 1-ethyl-5-(piperidine-1-sulfonyl)-1H-benzodiazole enhances its pharmacological properties. The following table summarizes key findings from SAR studies involving similar compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| Benzimidazole derivative A | Antibacterial | Inhibition of cell wall synthesis |
| Benzimidazole derivative B | Anticancer | Induction of apoptosis via tubulin inhibition |
| 1-Ethyl derivative C | Antifungal | Disruption of fungal cell membrane integrity |
Case Studies and Research Findings
Several research studies have investigated the biological activity of compounds related to 1-ethyl-5-(piperidine-1-sulfonyl)-1H-benzodiazole. Notable findings include:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzodiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics .
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that related benzodiazole compounds could significantly reduce cell viability in human cancer cell lines, with IC50 values indicating strong cytotoxicity .
- Mechanistic Insights : Research has explored the mechanisms through which these compounds exert their effects. For instance, one study highlighted that certain derivatives could induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazole-2-thiol with structurally related benzodiazole derivatives:
Key Comparative Insights
In contrast, the morpholine sulfonyl derivative (CAS 785792-29-2) contains an oxygen atom in the heterocycle, increasing polarity and solubility in aqueous environments . Piperidine-based sulfonamides are often associated with improved blood-brain barrier penetration compared to morpholine derivatives, which may favor central nervous system (CNS)-targeted applications .
Thiol vs. Chloromethyl Substituents :
- The thiol group in the target compound enables nucleophilic reactivity, making it suitable for disulfide bond formation or metal chelation. In contrast, chloromethyl derivatives (e.g., CAS 785792-45-2) serve as alkylating agents or intermediates for further functionalization .
Aromatic Substitutions :
- The 2-chlorophenylmethyl group in CAS 1154202-23-9 introduces significant hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility .
- The nitro group in 5-nitro-1H-1,3-benzodiazole-2-thiol (ChemDiv ID 0781-2611) stabilizes the thiolate anion via electron withdrawal, increasing acidity (pKa reduction) and redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
